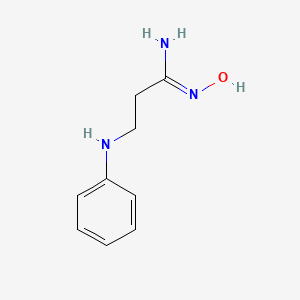![molecular formula C17H15N3O2 B11478136 1-[4-(Furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11478136.png)
1-[4-(Furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimido[1,2-a][1,3]benzimidazole core, and an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido[1,2-a][1,3]benzimidazole core, which is then functionalized with a furan ring and an ethanone group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts.
化学反应分析
Types of Reactions
1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ethanone group can be reduced to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the ethanone group may produce alcohols.
科学研究应用
1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
- 1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimidin-3-yl]-1-ethanone
- 1-[4-(2-furyl)-2-methyl-1,4-dihydroquinazolin-3-yl]-1-ethanone
- 1-[4-(2-furyl)-2-methyl-1,4-dihydrobenzimidazol-3-yl]-1-ethanone
Uniqueness
1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone is unique due to its specific combination of structural features, including the furan ring, the pyrimido[1,2-a][1,3]benzimidazole core, and the ethanone group. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
1-[4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
InChI |
InChI=1S/C17H15N3O2/c1-10-15(11(2)21)16(14-8-5-9-22-14)20-13-7-4-3-6-12(13)19-17(20)18-10/h3-9,16H,1-2H3,(H,18,19) |
InChI 键 |
UQQARWFPBLGWIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde](/img/structure/B11478057.png)
![2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile](/img/structure/B11478059.png)
![4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11478062.png)
![3-({[2-(4H-1,2,4-triazol-4-yl)pyridin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B11478067.png)

![1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B11478078.png)

![7,7,8a-trimethyl-1-{[6-(thiophen-2-yl)pyridazin-3-yl]amino}-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B11478102.png)
![2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11478105.png)
![7-(2-chloro-6-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11478106.png)
![4-(1,3-benzodioxol-5-yl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11478112.png)
![N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide](/img/structure/B11478118.png)
![Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478125.png)
![[5-amino-2-tert-butyl-4-cyano-2-{[(1E)-ethylideneamino]oxy}furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11478130.png)
